7-Bromo-5-methoxy-1,3-benzoxazole
Description
Chemical Identity and Structural Characteristics
This compound is a heterocyclic aromatic compound with the molecular formula C8H6BrNO2 and a molecular weight of 228.04 g/mol. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structural composition consisting of a benzoxazole core with specific substitution patterns. The Chemical Abstracts Service registry number for this compound is 937601-57-5, providing a unique identifier for this specific molecular entity.
The structural architecture of this compound consists of a fused bicyclic system wherein a benzene ring is joined to an oxazole ring, creating the characteristic benzoxazole framework. The oxazole component contains both nitrogen and oxygen heteroatoms positioned at the 1 and 3 positions respectively, while the benzene portion provides the aromatic stability characteristic of this class of compounds. The substitution pattern features a bromine atom at the 7-position and a methoxy group at the 5-position of the benzoxazole scaffold.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H6BrNO2 | |
| Molecular Weight | 228.04 g/mol | |
| CAS Number | 937601-57-5 | |
| IUPAC Name | This compound |
The canonical Simplified Molecular Input Line Entry System representation of the compound is COC1=CC2=C(C(=C1)Br)OC=N2, which provides a standardized textual description of the molecular structure. The International Chemical Identifier string InChI=1S/C8H6BrNO2/c1-11-5-2-6(9)8-7(3-5)10-4-12-8/h2-4H,1H3 offers another standardized method for representing the compound's connectivity and stereochemistry. These structural descriptors enable precise identification and computational analysis of the compound across various chemical databases and modeling software applications.
Physicochemical Properties and Characterization
The physicochemical properties of this compound have been extensively characterized through various analytical techniques, providing comprehensive data for both academic research and practical applications. The compound exists as a solid under standard conditions, exhibiting a distinctive purple to dark purple coloration that serves as a preliminary identification characteristic. The melting point has been determined to be in the range of 107-109°C, indicating moderate thermal stability and providing important information for handling and purification procedures.
The electronic structure of this compound is significantly influenced by the presence of both electron-withdrawing bromine and electron-donating methoxy substituents. The bromine atom at position 7 introduces significant electronegativity and steric effects that alter the electronic distribution throughout the aromatic system. Conversely, the methoxy group at position 5 provides electron density through resonance effects, creating a balanced electronic environment that influences both reactivity and stability.
| Physical Property | Value | Reference |
|---|---|---|
| Physical State | Solid | |
| Color | Purple to dark purple | |
| Melting Point | 107-109°C | |
| Form | Crystalline solid |
Spectroscopic characterization methods have been employed to confirm the structural identity and purity of this compound. Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, confirming the substitution pattern and overall structural integrity. Mass spectrometry techniques offer precise molecular weight determination and fragmentation patterns that support structural assignment. Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule, including the oxazole ring system and substituted aromatic framework.
The solubility characteristics of this compound follow typical patterns observed for benzoxazole derivatives, with general solubility in organic solvents and limited aqueous solubility. This solubility profile is attributed to the aromatic nature of the compound and the presence of halogen and ether substituents that favor interactions with non-polar and moderately polar solvents. The compound demonstrates stability under standard laboratory conditions, although potential degradation pathways may exist under extreme conditions or in the presence of specific reactive environments.
Historical Development in Benzoxazole Chemistry
The historical development of benzoxazole chemistry provides essential context for understanding the significance of this compound within this important class of heterocyclic compounds. The benzoxazole nucleus itself was first discovered and synthesized as part of broader efforts in heterocyclic chemistry during the early to mid-20th century. These initial investigations focused on exploring reactions involving the fusion of benzene rings with oxazole rings to create the characteristic benzoxazole structure that would become fundamental to numerous pharmaceutical and materials science applications.
The development of synthetic methodologies for benzoxazole derivatives has evolved significantly over several decades, with researchers continuously refining reaction conditions, catalysts, and starting materials to optimize synthesis and increase yields. Early synthetic approaches typically involved cyclization reactions between appropriate benzene derivatives and oxazole precursors, though these methods often suffered from limited selectivity and modest yields. The progression toward more sophisticated synthetic strategies has enabled the preparation of specifically substituted derivatives like this compound with greater precision and efficiency.
| Historical Period | Development | Significance |
|---|---|---|
| Early 20th Century | Discovery of oxazole | Foundation for benzoxazole chemistry |
| Mid 20th Century | Initial benzoxazole synthesis | Establishment of basic synthetic methods |
| Late 20th Century | Method refinement | Improved yields and selectivity |
| Early 21st Century | Advanced synthetic strategies | Precise substitution pattern control |
The recognition of benzoxazole derivatives as important pharmaceutical scaffolds has driven much of the historical development in this field. Researchers have identified numerous benzoxazole-containing compounds with significant biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This medicinal chemistry interest has provided substantial motivation for developing new synthetic approaches and understanding structure-activity relationships within the benzoxazole family. The specific substitution pattern found in this compound represents part of this systematic exploration of how different substituents influence biological activity and chemical properties.
The fluorescent properties of certain benzoxazole derivatives have also contributed to their historical importance in analytical chemistry and materials science applications. Many benzoxazole compounds exhibit intense fluorescence that has found applications in optical brighteners for laundry detergents and other consumer products. The development of these applications has required detailed understanding of how structural modifications, such as those found in this compound, influence photophysical properties and practical performance characteristics.
Position in Heterocyclic Chemistry Taxonomy
Within the comprehensive taxonomy of heterocyclic chemistry, this compound occupies a distinctive position as a member of the benzoxazole subfamily, which itself belongs to the broader category of nitrogen and oxygen-containing heterocycles. The benzoxazole framework represents a fusion of two fundamental heterocyclic systems: the benzene ring providing aromatic stability and the oxazole ring contributing heteroatom functionality. This combination creates a unique chemical environment that distinguishes benzoxazoles from other heterocyclic families while maintaining structural relationships with closely related compounds.
The benzoxazole system can be understood within the context of its structural analogs and isomers, each possessing distinct chemical and biological properties. Structural isomers include anthranil, where the oxygen atom is positioned at the 2-position rather than the 1-position, and benzisoxazole, featuring the nitrogen atom at the 2-position. These positional variations demonstrate how subtle structural changes can significantly impact chemical behavior and biological activity within the heterocyclic framework.
| Compound Class | Structural Feature | Relationship to this compound |
|---|---|---|
| Benzoxazole | Oxygen at position 1, nitrogen at position 3 | Parent framework |
| Benzisoxazole | Nitrogen at position 2 | Structural isomer |
| Anthranil | Oxygen at position 2 | Structural isomer |
| Benzimidazole | Nitrogen replacing oxygen | Heteroatom analog |
| Benzothiazole | Sulfur replacing oxygen | Heteroatom analog |
The heterocyclic chemistry taxonomy also includes analogs where different heteroatoms replace the oxygen or nitrogen atoms of the benzoxazole system. Benzimidazole represents an important analog where the oxygen atom is replaced by nitrogen, creating a framework with different electronic properties and hydrogen bonding capabilities. Benzothiazole features sulfur in place of oxygen, introducing different electronic effects and potential coordination chemistry applications. These comparisons highlight the unique positioning of this compound within the heterocyclic landscape and demonstrate how specific structural features contribute to its distinct chemical identity.
The substitution pattern present in this compound places it within a specific subcategory of halogenated methoxy-substituted benzoxazoles. This classification reflects the growing importance of systematic substitution studies in heterocyclic chemistry, where researchers explore how different combinations of substituents influence molecular properties and biological activities. The presence of both electron-withdrawing halogen and electron-donating methoxy groups creates a balanced electronic environment that has proven valuable for various research applications. Understanding this taxonomic position enables researchers to make informed predictions about the compound's behavior and potential applications based on knowledge accumulated from related heterocyclic systems.
Properties
IUPAC Name |
7-bromo-5-methoxy-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-11-5-2-6(9)8-7(3-5)10-4-12-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGJFRVLTQFYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-57-5 | |
| Record name | 937601-57-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Synthesis via Condensation and Bromination
One common synthetic route starts with 2-amino-4-methoxyphenol or related methoxy-substituted aminophenols, which are condensed with carboxylic acid derivatives or aldehydes to form the benzoxazole ring. The bromine atom is introduced either by using brominated starting materials or by bromination of the benzoxazole intermediate.
- Condensation Reaction: The condensation of 2-aminophenol derivatives with aldehydes or carboxylic acids under acidic or dehydrating conditions forms the benzoxazole ring. Catalysts such as phosphorus oxychloride (POCl3) or acid catalysts (e.g., sulfuric acid) are commonly used to facilitate cyclization.
- Bromination: Bromination at the 7-position can be achieved using brominating agents like bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination or substitution at undesired positions.
This method is exemplified in the synthesis of related compounds such as 7-bromo-2-(3-fluoro-4-methoxyphenyl)-5-methoxy-1,3-benzoxazole, where bromination is a key step after ring formation.
Two-Step Synthesis via Dibromoquinoline Intermediate (Patent CN112457243B)
A highly detailed and optimized method for preparing 7-bromo-5-methoxyquinoline, a close structural analog, provides insights applicable to benzoxazole synthesis:
Step 1: Synthesis of 5,7-dibromoquinoline
- Starting from 3,5-dibromoaniline, a Skraup condensation reaction with glycerol in the presence of sulfuric acid and sodium m-nitrobenzenesulfonate yields 5,7-dibromoquinoline.
- Reaction conditions: heating to 135 °C for 3 hours.
- Workup involves quenching in ice, neutralization, extraction with ethyl acetate, drying, and purification by column chromatography (petroleum ether:ethyl acetate = 20:1).
- Yield: 87%.
Step 2: Selective Methoxylation
- 5,7-dibromoquinoline is reacted with sodium methoxide in a methanol/DMF mixture at 60 °C for 2 hours.
- This step produces a mixture of 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline.
- Purification by column chromatography separates the desired 7-bromo-5-methoxyquinoline.
- Total yield for this step: 75%.
This method avoids highly toxic reagents like nitrobenzene, offers easier post-treatment, and is scalable for industrial production.
Catalytic and Green Chemistry Approaches
Recent advances in benzoxazole synthesis emphasize environmentally friendly methods:
- Use of magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) enables efficient condensation of 2-aminophenol with aldehydes in water under reflux, achieving high yields (79–89%) in short reaction times (~45 min) with easy catalyst recovery and reuse.
- Nano h-BN/fl-G films have been applied as catalysts for benzoxazole synthesis, enhancing reaction rates and selectivity under mild conditions.
Though these methods are demonstrated for benzoxazole derivatives generally, they can be adapted for 7-bromo-5-methoxy-1,3-benzoxazole synthesis by selecting appropriate brominated and methoxylated substrates.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Condensation + Bromination | 2-Amino-4-methoxyphenol + carboxylic acid or aldehyde | POCl3 or acid catalyst; Br2 or NBS | Reflux or heating; acidic medium | 70–85 | Straightforward; well-established | Possible over-bromination; purification needed |
| Two-Step Dibromoquinoline Route (Patent CN112457243B) | 3,5-Dibromoaniline + glycerol + sodium methoxide | Sulfuric acid, sodium m-nitrobenzenesulfonate; sodium methoxide | 135 °C (3 h) for step 1; 60 °C (2 h) for step 2 | 75–87 | High yield; scalable; avoids toxic reagents | Requires chromatographic separation of isomers |
| Nanocatalyst-Assisted Condensation | 2-Aminophenol + aldehydes | Magnetic solid acid nanocatalyst | Reflux in water (~45 min) | 79–89 | Green chemistry; catalyst reuse; mild conditions | Adaptation needed for brominated substrates |
Research Findings and Notes
- The two-step method involving dibromoquinoline intermediates is notable for its industrial applicability due to the use of inexpensive and readily available starting materials, avoidance of highly toxic reagents, and relatively high overall yield.
- Nanocatalyst methods represent a promising direction for sustainable synthesis, reducing waste and energy consumption while maintaining high efficiency.
- Bromination steps require careful control to ensure regioselectivity at the 7-position without affecting other positions on the benzoxazole ring.
- Methoxylation via nucleophilic substitution on dibromo intermediates allows selective introduction of the methoxy group, but chromatographic separation is necessary to isolate the desired isomer.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-methoxy-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazoles, depending on the nucleophile used.
Oxidation and Reduction: Products can range from hydroxylated derivatives to fully reduced benzoxazole rings.
Scientific Research Applications
7-Bromo-5-methoxy-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in various biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methoxy-1,3-benzoxazole largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary, but common targets include bacterial enzymes and fungal cell wall synthesis pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The electronic and steric effects of substituents significantly influence benzoxazole derivatives’ properties. Below is a comparative analysis of key analogs:
Key Observations:
- Electronic Effects : The methoxy group in the target compound donates electrons via resonance, enhancing aromatic stability and reactivity in electrophilic substitutions compared to the methyl group .
- Solubility : Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility due to ionization, whereas ethyl or methyl substituents increase hydrophobicity .
- Thermal Stability : Methyl and ethyl analogs () show higher melting points than polar derivatives, aligning with reduced intermolecular hydrogen bonding.
Biological Activity
Overview
7-Bromo-5-methoxy-1,3-benzoxazole is a heterocyclic compound with the molecular formula and a molecular weight of 228.05 g/mol. Its unique structure, characterized by the presence of bromine and methoxy groups, imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential applications in various fields.
Mode of Action
Benzoxazole derivatives, including this compound, exhibit a wide spectrum of pharmacological activities. They interact with multiple biochemical pathways, influencing various cellular processes. The compound's ability to modulate enzyme activity is particularly noteworthy; it can bind to active sites of enzymes involved in oxidative stress responses and metabolic pathways, leading to inhibition or activation depending on the context .
Biochemical Pathways
Research indicates that this compound may interact with key enzymes such as inosine 5'-monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide biosynthesis in pathogens like Mycobacterium tuberculosis (Mtb). Inhibition of IMPDH can block the growth of bacteria by disrupting guanine nucleotide synthesis .
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. Studies have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against pathogens like Candida albicans. The minimal inhibitory concentrations (MIC) for these activities indicate significant potential for therapeutic applications .
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Bacillus subtilis | Antibacterial | ≤ 1 |
| Candida albicans | Antifungal | Variable |
Anticancer Activity
The compound also exhibits cytotoxic effects against various cancer cell lines. Research has highlighted its potential as an anticancer agent due to its selective toxicity towards cancer cells compared to normal cells. Notably, it has shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.64 |
| A549 | 6.83 |
| PC3 | 4.20 |
Case Studies
-
Antimicrobial Efficacy Against Mtb
A study evaluated the structure-activity relationship (SAR) of benzoxazole derivatives as inhibitors of MtbIMPDH2. The results indicated that compounds similar to this compound could achieve MIC values of ≤ 1 µM, demonstrating their potential as new treatments for drug-resistant tuberculosis . -
Cytotoxicity Assessment
In vitro studies assessed the cytotoxicity of various benzoxazole derivatives against multiple cancer cell lines. The findings revealed that while some compounds were toxic to both normal and cancer cells, others exhibited significantly lower toxicity towards normal cells, indicating a therapeutic window for anticancer development .
Q & A
Q. What synthetic routes are effective for preparing 7-Bromo-5-methoxy-1,3-benzoxazole, and how can reaction conditions be optimized?
The synthesis of benzoxazole derivatives often employs cyclization reactions under acidic or thermal conditions. For example, Bischler-Napieralski conditions (using POCl₃ or PCl₅ as catalysts) have been adapted for methoxy-substituted benzoxazoles . Key steps include:
- Bromination at the 7-position using NBS (N-bromosuccinimide) in DMF or CCl₄.
- Methoxy group introduction via nucleophilic substitution or Ullmann coupling.
Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature to minimize side products. Microwave-assisted synthesis (e.g., 100–150°C, 10–30 min) significantly improves yield and reduces reaction time compared to traditional reflux methods .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P2₁/n space group with lattice parameters a = 9.4403 Å, b = 3.7390 Å, c = 19.737 Å) .
- NMR : Compare experimental H/C chemical shifts with DFT-calculated values to confirm methoxy (-OCH₃) and bromine positions.
- HRMS : Validate molecular weight (e.g., calculated m/z 242.9812 for C₈H₆BrNO₂; experimental error margin < 2 ppm) .
Q. What analytical techniques are critical for purity assessment and elemental analysis?
- Elemental analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., C₈H₆BrNO₂: C 39.37%, H 2.48%, N 5.73%) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >98%.
- TGA/DSC : Monitor thermal stability (decomposition >200°C indicates suitability for high-temperature reactions) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, bromine’s electron-withdrawing effect lowers HOMO energy (-6.2 eV), enhancing electrophilic substitution at the 4-position .
- Molecular docking (AutoDock Vina) : Dock the compound into target proteins (e.g., bacterial DNA gyrase) using Lamarckian genetic algorithms. A docking score ≤ -7.0 kcal/mol suggests strong binding affinity, correlating with antimicrobial activity .
Q. What strategies resolve contradictions between experimental and computational data (e.g., spectral shifts or reaction yields)?
- Solvent effects : Recalculate DFT spectra with implicit solvent models (e.g., PCM for DMSO) to match experimental H NMR shifts.
- Isotopic labeling : Use H or C-labeled precursors to trace unexpected byproducts in bromination steps .
- Multivariate analysis : Apply DOE (Design of Experiments) to identify critical factors (e.g., temperature, catalyst loading) affecting yield discrepancies .
Q. How does substituent positioning influence the compound’s electronic properties and biological activity?
- SAR studies : Compare 7-Bromo-5-methoxy derivatives with analogs (e.g., 5-nitro or 7-chloro substitutions). Methoxy groups at the 5-position enhance π-stacking with aromatic residues in enzyme active sites, improving inhibition (IC₅₀ = 12 µM vs. 45 µM for non-methoxy analogs) .
- Electron density maps : Mulliken population analysis shows bromine’s σ-hole interaction with nucleophilic amino acids (e.g., cysteine thiols), critical for covalent binding .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
